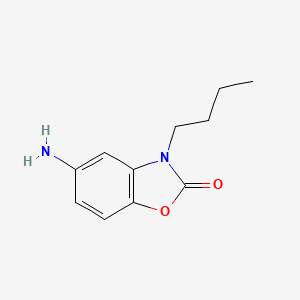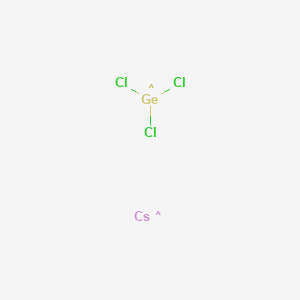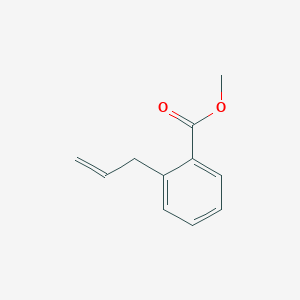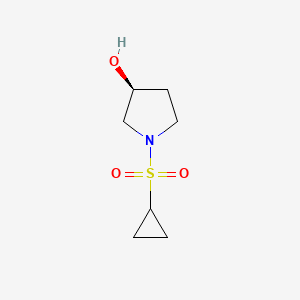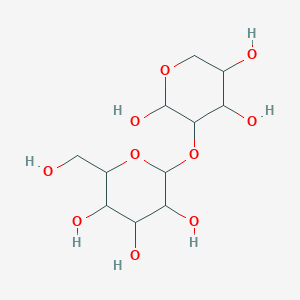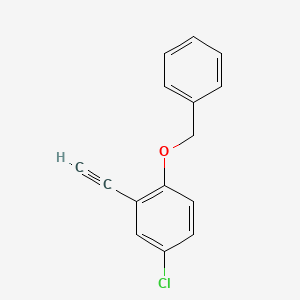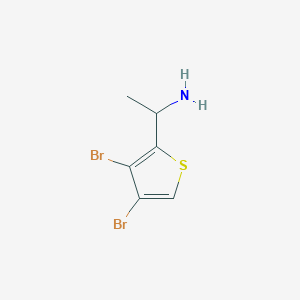
1-(3,4-Dibromothiophen-2-yl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3,4-Dibromothiophen-2-yl)ethanamine is an organic compound with the molecular formula C7H9Br2NS It is a derivative of thiophene, a sulfur-containing heterocycle, and features two bromine atoms at the 3 and 4 positions of the thiophene ring
Métodos De Preparación
The synthesis of 1-(3,4-Dibromothiophen-2-yl)ethanamine typically involves the bromination of thiophene derivatives followed by amination. One common method includes the bromination of 2-thiophenecarboxaldehyde to yield 3,4-dibromo-2-thiophenecarboxaldehyde, which is then reduced to 3,4-dibromothiophene-2-methanol. This intermediate is subsequently converted to this compound through a reaction with ammonia or an amine under suitable conditions .
Análisis De Reacciones Químicas
1-(3,4-Dibromothiophen-2-yl)ethanamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized to form sulfoxides or sulfones, and reduced to yield thiol derivatives.
Coupling Reactions: It can participate in Suzuki or Heck coupling reactions to form more complex structures.
Common reagents for these reactions include palladium catalysts for coupling reactions, oxidizing agents like hydrogen peroxide for oxidation, and reducing agents such as lithium aluminum hydride for reduction .
Aplicaciones Científicas De Investigación
1-(3,4-Dibromothiophen-2-yl)ethanamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials and ligands for catalysis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Mecanismo De Acción
The mechanism of action of 1-(3,4-Dibromothiophen-2-yl)ethanamine depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The bromine atoms and the thiophene ring play crucial roles in its binding affinity and specificity towards these targets .
Comparación Con Compuestos Similares
1-(3,4-Dibromothiophen-2-yl)ethanamine can be compared with other brominated thiophene derivatives such as 2-(2,4-Dibromophenyl)ethanamine and N-[(3,4-Dibromothiophen-2-yl)methyl]ethanamine. These compounds share similar structural features but differ in their substitution patterns and functional groups, which can lead to variations in their chemical reactivity and biological activities .
Propiedades
Fórmula molecular |
C6H7Br2NS |
|---|---|
Peso molecular |
285.00 g/mol |
Nombre IUPAC |
1-(3,4-dibromothiophen-2-yl)ethanamine |
InChI |
InChI=1S/C6H7Br2NS/c1-3(9)6-5(8)4(7)2-10-6/h2-3H,9H2,1H3 |
Clave InChI |
LFKKUBICHHRNSK-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C(=CS1)Br)Br)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-methoxyphenyl)methyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B12076760.png)

![(3S)-N-[(3-Fluoropyridin-2-yl)methyl]pyrrolidine-3-carboxamide dihydrochloride](/img/structure/B12076771.png)

